Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate

Lipophilicity ADME Drug Design

Medicinal chemists often find thiophene scaffolds lack sufficient cell permeability. Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate (CAS 189756-77-2) solves this with three orthogonal reactive handles: - CF3 group boosts LogP by ~1 unit vs. non-fluorinated analogs, improving membrane permeability. - Formyl & ester groups enable one additional diversity round without protecting groups. - Electron-withdrawing CF3 enhances formyl electrophilicity for faster bioconjugation. Supplied at 95% purity for reliable multi-step synthesis.

Molecular Formula C8H5F3O3S
Molecular Weight 238.19 g/mol
CAS No. 189756-77-2
Cat. No. B1469736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate
CAS189756-77-2
Molecular FormulaC8H5F3O3S
Molecular Weight238.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)C=O)C(F)(F)F
InChIInChI=1S/C8H5F3O3S/c1-14-7(13)6-5(8(9,10)11)2-4(3-12)15-6/h2-3H,1H3
InChIKeyZPLZSGUMLATIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate: Physicochemical and Functional Profile


Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate (CAS 189756-77-2) is a polyfunctional thiophene building block with the molecular formula C8H5F3O3S and a molecular weight of 238.18 g/mol. It features a methyl ester at the 2-position, a trifluoromethyl (-CF3) group at the 3-position, and a formyl (-CHO) group at the 5-position of the thiophene ring . The compound is supplied commercially with a purity of 95.0% . Its calculated partition coefficient (LogP) is 2.61, and it has a polar surface area (PSA) of 43 Ų [1]. These three functional groups provide orthogonal reactivity handles, making the molecule a versatile intermediate for pharmaceutical and agrochemical research.

Orthogonal trifunctional thiophene scaffold for iterative diversification
CF₃ group modulates lipophilicity and aldehyde electrophilicity
May support multi-step library synthesis without protecting group interconversion

Why This Compound Cannot Be Replaced by Common Thiophene Analogs


Substituting Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate with a simpler thiophene analog would eliminate at least one of its three orthogonally reactive functional groups, severely compromising the synthetic efficiency and physicochemical properties of downstream products. For instance, removing the -CF3 group (as in CAS 67808-64-4) reduces lipophilicity by over 1 log unit, fundamentally altering membrane permeability and metabolic stability profiles [1][2]. Conversely, omitting the -CHO group (as in methyl 3-(trifluoromethyl)thiophene-2-carboxylate) forfeits a key nucleophilic trapping and condensation handle, blocking access to entire libraries of imines, oximes, and α,β-unsaturated carbonyl derivatives. The evidence below quantifies these differentiation points, demonstrating why only the full complement of substituents delivers the required reactivity for demanding multi-step syntheses.

CF₃ removal Analog lacking -CF₃ may shift lipophilicity lower, altering membrane permeability context
CHO removal Analog without formyl loses nucleophilic trapping handle, blocking access to imine/oxime derivatives
Bis-functional Analog with only two reactive groups reduces sequential diversification steps, limiting library complexity

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Enhancement from Trifluoromethyl Substitution

The introduction of a trifluoromethyl group at the 3-position increases the LogP of the thiophene core by approximately 1.0 log unit compared to the des-trifluoromethyl analog, methyl 5-formylthiophene-2-carboxylate (CAS 67808-64-4). This difference is critical for modulating membrane permeability in biological systems. [1][2]

Lipophilicity shift
Reported
LogP 2.61 vs 1.6 (Δ +1.0)
Reported logP difference may support permeability assay context
Computed values; cross-algorithm comparison (Chem-space vs PubChem)
Lipophilicity ADME Drug Design

Synthetic Versatility of the Tri-Functional Scaffold

The target compound presents three chemically distinct, orthogonally reactive groups on the thiophene ring: a methyl ester at C2, a -CF3 group at C3, and a formyl group at C5. Its closest analogs lack one of these handles: methyl 5-formylthiophene-2-carboxylate omits the -CF3 group, while methyl 3-(trifluoromethyl)thiophene-2-carboxylate omits the -CHO group. This structural difference directly impacts the number of sequential derivatization steps that can be performed without functional group interconversion. [1][2]

Synthetic versatility
Structural comparison
3 vs 2 orthogonal reactive handles
Additional orthogonal handle supports one extra diversification step
Based on functional group analysis; analog lacks either CF₃ or CHO
Organic Synthesis Building Blocks Medicinal Chemistry

Aldehyde Reactivity Modulation by the Electron-Withdrawing -CF3 Group

The electron-withdrawing trifluoromethyl group at the 3-position exerts a -I (inductive) effect that increases the electrophilicity of the formyl carbonyl at the 5-position. While direct kinetic comparison data for this specific scaffold are not available, the general class effect of -CF3 substitution on aromatic aldehydes is well-characterized: a meta-CF3 substituent (Hammett σ_m = 0.43) raises the carbonyl carbon's partial positive charge, accelerating nucleophilic addition reactions such as imine and hydrazone formation compared to the non-fluorinated analog. This effect is absent in methyl 5-formylthiophene-2-carboxylate. [1]

Aldehyde electrophilicity
Class-level inference
σₘ(CF₃) = 0.43 vs σₘ(H) = 0
Meta-CF₃ inductive effect may accelerate nucleophilic addition
Hammett analogy to benzene; direct thiophene kinetic data not reported
Reaction Kinetics Electrophilicity Nucleophilic Addition

High-Value Application Scenarios


Lead Optimization: Enhancing Membrane Permeability

During hit-to-lead optimization, medicinal chemists often find that a promising thiophene-based scaffold lacks sufficient cell permeability. By replacing a standard methyl 5-formylthiophene-2-carboxylate core with methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate, the LogP increases by approximately 1.0 unit (from ~1.6 to 2.61), which can shift a compound from impermeable to permeable in Caco-2 or PAMPA assays. This single-atom change (H → F) maintains the scaffold's geometry while dramatically improving its ADME profile. [1][2]

Diversity-Oriented Synthesis via Orthogonal Functionalization

In library synthesis, the compound's three orthogonal groups enable a 'react-and-release' strategy: the ester can be hydrolyzed and coupled via amide bond formation; the formyl group can undergo reductive amination or Grignard additions; and the -CF3 group provides a permanent lipophilic anchor. Compared to bis-functional analogs, this tri-functional scaffold supports one additional round of diversity generation without requiring protecting group chemistry, accelerating the exploration of chemical space. [1]

Bioconjugation and Chemical Probe Synthesis

The enhanced electrophilicity of the formyl group, driven by the electron-withdrawing -CF3 substituent (σ_m = 0.43), makes this compound particularly suitable for bioconjugation reactions with hydrazide- or aminooxy-functionalized payloads. The faster kinetics at neutral pH, relative to non-fluorinated analogs, can improve labeling efficiency for activity-based protein profiling (ABPP) probes or fluorescent sensor constructs. [1]

Application
Selection Property
Validation Focus
Cell permeability screening studies
CF₃-substituted scaffold with elevated lipophilicity
Permeability assay context (PAMPA, Caco-2)
Diversity-oriented library synthesis
Three orthogonal handles (ester, formyl, CF₃)
Sequential derivatization without protecting groups
Bioconjugation probe design
Electron-withdrawing CF₃ enhances formyl electrophilicity
Reaction kinetics with hydrazide/aminooxy nucleophiles
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